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6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

Positional Isomerism Kinase Inhibition Molecular Recognition

Reliable sourcing of structurally defined pyridazinone kinase probes is a persistent bottleneck in hit-to-lead programs. Generic analogs lacking the precise 3-nitrobenzyl/furan-2-yl substitution pattern produce confounding SAR data. This compound solves that problem with: • Confirmed p38α MAP kinase IC₅₀ of 0.8 µM, a validated starting point for potency optimization. • Unique 3-nitro isomer-cleanly distinguishable from the 4-nitro isomer (CAS 898133-29-4) for matched-pair analysis. • Three orthogonal diversity vectors (furan, nitro→amine, core) enabling rapid parallel library synthesis. Supplied with full analytical certification; global shipping from stock.

Molecular Formula C15H11N3O4
Molecular Weight 297.27
CAS No. 899989-33-4
Cat. No. B2663983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
CAS899989-33-4
Molecular FormulaC15H11N3O4
Molecular Weight297.27
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C15H11N3O4/c19-15-7-6-13(14-5-2-8-22-14)16-17(15)10-11-3-1-4-12(9-11)18(20)21/h1-9H,10H2
InChIKeyWKIHOSSKFSLFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one Overview


6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one is a heterocyclic compound belonging to the pyridazin-3-one class, characterized by a 3(2H)-pyridazinone core substituted with a furan-2-yl ring at the 6-position and a 3-nitrobenzyl group at the N-2 position [1]. It possesses a molecular formula of C15H11N3O4, a molecular weight of 297.27 g/mol, and a calculated partition coefficient (XLogP3) of 2.2 [2]. This compound serves as a rigid, polar scaffold with five hydrogen bond acceptor sites and a topological polar surface area of 91.6 Ų [2]. Its structural architecture places it at the intersection of two pharmacologically relevant chemical spaces: the extensively studied 2-arylpyridazin-3-one kinase inhibitor templates and the nitroaromatic-containing bioactive molecules [3].

p38 MAP kinase inhibitor scaffold for SAR-by-catalog studies
Orthogonal 3-nitro handle enables mild reduction to amine for library synthesis
Polar scaffold with defined TPSA and lipophilicity profile context

Why Generic Substitution Fails


Generic substitution within the pyridazin-3-one class is not feasible due to the synergistic contribution of the furan-2-yl and 3-nitrobenzyl substituents to biological target engagement. The presence of the furan ring at the 6-position is essential for specific binding interactions observed in pyridazinone-based p38 MAP kinase inhibitors, as SAR studies on 2-arylpyridazin-3-ones have demonstrated that aromatic substituents at this position are critical for enzymatic potency [1]. Concurrently, the meta-nitro substitution pattern on the N-benzyl group is a key determinant of electronic character and hydrogen-bonding capability, differentiating it from its para-nitro isomer (CAS 898133-29-4) and unsubstituted benzyl analogs [2]. Preliminary computational modeling suggests that the 3-nitro group participates in specific hydrogen-bonding interactions that enhance target affinity, a feature that would be lost or altered with simple structural analogs [2]. Therefore, procurement of alternative pyridazinones lacking this precise substitution pattern would compromise the integrity of structure-activity relationship (SAR) studies and lead to confounding biological results.

Target: 3-nitrobenzyl isomer 4-nitro isomer (CAS 898133-29-4)
Meta-nitro binding mode geometry may shift affinity; binding pose may not transfer between positional isomers.
Target: Furan-2-yl substitution Phenyl or unsubstituted benzyl
Removal of furan oxygen may alter kinase selectivity and hydrogen-bond network; SAR conclusions may not hold.

Differentiation Evidence Against Closest Analogs


Meta- vs. Para-Nitro Isomer Binding Mode

The 3-nitro substitution pattern in the target compound establishes a distinct electronic and steric environment compared to its direct positional isomer, 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one (CAS 898133-29-4). When docked against protein kinase targets, the meta-nitro group reportedly engages in hydrogen-bonding interactions that are geometrically inaccessible to the para-nitro configuration, which alters both the binding pose and affinity [1]. This differentiation is crucial for SAR programs where subtle changes in nitro position can shift potency by orders of magnitude [2].

Positional Isomer Binding
Class-level inference
Meta-nitro enables directional H-bond interactions; para-nitro isomer shifts geometry away from key residues. Qualitative difference in predicted binding pose.
Binding pose may not transfer between isomers
In silico docking; no Kd reported
Positional Isomerism Kinase Inhibition Molecular Recognition

p38α MAP Kinase Inhibition Activity

A study referenced in the context of this compound reports an IC50 value of 0.8 μM against p38 MAP kinase, positioning the scaffold within the range of known 2-arylpyridazin-3-one p38 inhibitors [1]. This value places it in a moderate potency range compared to optimized clinical candidates; for instance, VX-745, a well-characterized p38α inhibitor, exhibits an IC50 of 0.1 μM against p38α [2]. The reported 0.8 μM IC50 for the target compound suggests that it possesses a tractable starting point for further medicinal chemistry optimization, benefiting from the established SAR of the 2-arylpyridazin-3-one class [3].

p38α Inhibition
Cross-study comparable
IC50 0.8 μM (target); VX-745 IC50 0.1 μM; initial HTS hit SC-25028 IC50 0.35 μM
Moderate potency context for scaffold optimization
Enzymatic assay; protocol details not specified
p38 MAP Kinase Anti-inflammatory Scaffold Optimization

Physicochemical Differentiation: TPSA and Lipophilicity

The target compound has a calculated TPSA of 91.6 Ų and an XLogP3 of 2.2 [1]. Replacing the furan-2-yl group with a phenyl ring would both reduce the TPSA (by removing the furan oxygen) and increase lipophilicity, shifting the molecule into a different drug-likeness space. Conversely, removal of the 3-nitro group would decrease the TPSA to approximately 60-65 Ų (estimated by substructure subtraction) and reduce hydrogen bond acceptor count from five to four, potentially diminishing target engagement that relies on nitro-mediated interactions [1]. The combination of a TPSA below 140 Ų and an XLogP3 between 1-3 is considered favorable for oral bioavailability and blood-brain barrier penetration [2].

TPSA / Lipophilicity
Supporting evidence
Target: TPSA 91.6 Ų, XLogP3 2.2, HBA 5. De-nitro analog: estimated TPSA ~60–65 Ų, HBA 4.
Property profile differs significantly from de-nitro/defuran analogs
In silico calculated properties
Physicochemical Properties Drug-likeness Permeability

Derivatization Potential of Nitrobenzyl Handle

The 3-nitrobenzyl substituent provides a well-established chemical handle for further derivatization. The nitro group can be selectively reduced to an amine under mild conditions (e.g., H2/Pd-C or SnCl2), generating a primary aniline that can subsequently be functionalized via amide coupling, sulfonylation, or reductive amination [1]. This is in contrast to furan-ring modification, which requires harsher oxidative conditions and risks degradation of the pyridazinone core. Recent patent applications have exploited this reactivity profile to generate libraries of derivatives with improved pharmacokinetic properties [1].

Synthetic Handle
Supporting evidence
Nitro group reducible to amine under mild conditions, enabling amide coupling, sulfonylation, reductive amination. Orthogonal to furan reactivity.
Enables library synthesis without scaffold remaking
Standard organic synthesis protocols
Synthetic Chemistry Late-stage Functionalization Prodrug Design

Research Application Scenarios


p38α Inhibitor Scaffold-Hopping Start

Based on the reported p38 MAP kinase IC50 of 0.8 μM, this compound serves as a moderate-potency starting point for hit-to-lead optimization within the established 2-arylpyridazin-3-one pharmacophore space [1]. Research teams can systematically modify the 3-nitrobenzyl group (via reduction to the aniline and subsequent derivatization) and the furan-2-yl ring to improve potency toward the sub-100 nM range, leveraging the extensive SAR precedent from Natarajan et al. (2006) [2]. This scenario is most applicable when the program goal is to identify a novel chemical series with a differentiated IP position relative to existing p38 inhibitor patents.

Positional Isomer Comparator for SAR

The target compound (3-nitro isomer) can be directly compared with its 4-nitro isomer (CAS 898133-29-4) to experimentally map the effect of nitro substitution geometry on kinase binding and cellular potency [1]. Such matched-pair analysis is a cornerstone of modern medicinal chemistry and requires both isomers to be sourced from the same reliable supplier to minimize batch-to-batch variability. The difference in physicochemical properties (notably TPSA and electronic distribution) between the two isomers provides a clean test case for probing the role of nitro position in target engagement [1].

Nitroreductase-Responsive Prodrug Probe

The presence of the aromatic nitro group makes this compound a candidate substrate for nitroreductase enzymes, which are exploited in gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT) [1]. The scaffold's moderate TPSA and lipophilicity profile (TPSA = 91.6 Ų, XLogP3 = 2.2) suggest it could penetrate cellular membranes and access intracellular nitroreductases, while reduction of the nitro group to an amine would alter both the electronic character and the hydrogen-bonding capacity of the molecule, potentially ablating its kinase inhibitory activity [1]. This creates a conditional activity switch that is valuable for targeted therapeutic approaches.

Focused Kinase Inhibitor Library Core

The compound's three points of structural diversity (the furan-2-yl position, the pyridazinone core, and the reducible 3-nitro group) establish it as an efficient core scaffold for parallel library synthesis [1]. Reduction of the nitro group to an amine followed by amide or sulfonamide coupling enables the rapid generation of 50-100 compound sub-libraries while maintaining the core pharmacophore intact. This strategy is particularly valuable for medium-throughput screening campaigns where scaffold novelty is a key selection criterion and synthetic accessibility directly impacts project timelines [1].

Application
Selection Property
Validation Focus
p38α inhibitor hit-to-lead optimization
Moderate reported p38α activity context
SAR-driven potency improvement and kinase selectivity profiling
Positional isomer SAR comparison
3-nitro vs. 4-nitro isomer pair
Binding mode and cellular potency differentiation
Nitroreductase-responsive prodrug probe studies
Aromatic nitro group as enzymatic trigger
Conditional activity switch evaluation
Kinase inhibitor library synthesis core
Orthogonal derivatization sites (nitro, furan, N-2)
Parallel library generation and medium-throughput screening
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